molecular formula C8H7NO4 B1612858 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid CAS No. 527681-13-6

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid

Cat. No. B1612858
Key on ui cas rn: 527681-13-6
M. Wt: 181.15 g/mol
InChI Key: BECXPUGKIFYJJE-UHFFFAOYSA-N
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Patent
US08211890B2

Procedure details

To a solution of 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde (722 mg, 4.37 mmol) in 2-methyl-2-propanol (95 mL) and 2-methyl-2-butene (22 mL) was added dropwise a solution of sodium chlorite (80%, 4.55 g, 40.22 mmol) and sodium dihydrogenphosphate (3.65 g, 26.45 mmol) in water (35 mL). The resulting solution was stirred at rt for 19 h. The volatiles were removed under reduced pressure. The residue was diluted with water (20 mL) and pH was adjusted to 3 by addition of 1N HCl. The aq. layer was extracted with DCM-MeOH 9-1 (25×30 mL). The combined extracts were dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was triturated in ether and filtered to give the title acid as a white solid (0.405 g, 51% yield).
Quantity
722 mg
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[CH:9]=[C:8]([CH:11]=[O:12])[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1.Cl([O-])=[O:14].[Na+].P([O-])(O)(O)=O.[Na+]>CC(O)(C)C.CC(=CC)C.O>[O:1]1[C:10]2[CH:9]=[C:8]([C:11]([OH:14])=[O:12])[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
722 mg
Type
reactant
Smiles
O1CCOC=2C=NC(=CC21)C=O
Name
Quantity
4.55 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
3.65 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
95 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
22 mL
Type
solvent
Smiles
CC(C)=CC
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at rt for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (20 mL) and pH
ADDITION
Type
ADDITION
Details
was adjusted to 3 by addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with DCM-MeOH 9-1 (25×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
O1CCOC=2C=NC(=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.405 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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